Clevidipine Impurity 8

Beschreibung

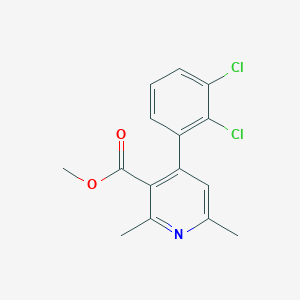

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-8-7-11(10-5-4-6-12(16)14(10)17)13(9(2)18-8)15(19)20-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJISOWPZVBGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Mechanistic Insights into Clevidipine Impurity 8

Elucidation of Process-Related Formation Pathways to Clevidipine (B1669171) Impurity 8 During Synthesis

The formation of impurities during the synthesis of an active pharmaceutical ingredient (API) is a significant concern in pharmaceutical manufacturing. google.com These process-related impurities can arise from starting materials, intermediates, reagents, or reaction by-products. google.com The synthesis of Clevidipine often involves a Hantzsch-type reaction or its variants. researchgate.net

A common route to Clevidipine involves the reaction of 4-(2′,3′-dichlorophenyl)-1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-3-pyridinecarboxylic acid with chloromethyl butyrate (B1204436). google.comgoogle.com While Clevidipine Impurity 8, an oxidized and decarboxylated molecule, is primarily considered a degradant, its formation can be conceived under certain synthetic conditions. For instance, a study on the synthesis of Clevidipine impurities demonstrated that a decarboxylated intermediate could be subsequently oxidized to form a molecule analogous to Impurity 8. oriprobe.com

The presence of oxidizing agents, excessive heat, or prolonged reaction times during the synthesis or purification stages could potentially facilitate the two key transformations required to form Impurity 8 from Clevidipine or its precursors:

Oxidation: Aromatization of the dihydropyridine (B1217469) ring.

Decarboxylation: Loss of the second ester group, likely following a hydrolysis step.

Therefore, while not a direct product of the primary synthetic route, suboptimal or poorly controlled manufacturing conditions could contribute to the presence of this compound in the final drug substance.

Investigation of Degradation-Induced Formation of this compound

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug. Clevidipine has been shown to degrade under various stress conditions, including hydrolysis, oxidation, photolysis, and heat. google.comresearchgate.net A key study demonstrated that this compound is a major degradation product observed under multiple stress conditions, highlighting its importance in the stability profile of Clevidipine. nih.govoup.com

The formation of Impurity 8 from Clevidipine involves a two-step degradation cascade:

Oxidation of the 1,4-dihydropyridine (B1200194) ring to its corresponding pyridine (B92270) analog, a compound often referred to as H324/78. google.com

Hydrolysis of the butyroxymethyl ester to a carboxylic acid, followed by decarboxylation to remove this group entirely.

The sequence of these events may vary depending on the specific stressor.

Hydrolytic Degradation Mechanisms Leading to this compound

Clevidipine is susceptible to hydrolysis, particularly under acidic and basic conditions. researchgate.netresearchgate.netscispace.com The primary hydrolytic event is the cleavage of the ester linkage, which is rapidly facilitated in the body by esterases to form the inactive primary metabolite, H152/81. nih.govgoogle.comnih.gov

Under forced degradation conditions, such as exposure to strong acids (e.g., 1.0 M HCl at 80°C) or bases (e.g., 1.0 M NaOH at 80°C), Clevidipine shows significant degradation. researchgate.netoup.com this compound is observed as a major product under these conditions. oup.com The likely mechanism involves the initial hydrolysis of the butyroxymethyl ester group to form the carboxylic acid intermediate (H152/81). This intermediate can then undergo decarboxylation. Concurrently or subsequently, the dihydropyridine ring can oxidize to the more stable aromatic pyridine ring, yielding the final impurity.

Oxidative Degradation Mechanisms Leading to this compound

The dihydropyridine ring system is prone to oxidation, forming the pharmacologically inactive pyridine analog. innovareacademics.in This is a primary degradation pathway for Clevidipine, leading to the formation of the pyridine derivative H324/78. google.comepo.org Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) confirm this susceptibility. oup.com

This compound is a notable product under oxidative stress. oup.com The formation mechanism likely begins with the oxidation of the dihydropyridine ring of Clevidipine to form the pyridine analog (H324/78). This oxidized intermediate, which still contains both ester side chains, can then undergo hydrolysis and subsequent decarboxylation at the butyroxymethyl ester position to yield this compound.

Photolytic Degradation Mechanisms Leading to this compound

Dihydropyridine-containing drugs are well-known for their sensitivity to light. wikipedia.orginnovareacademics.ininnovareacademics.in Exposure to light, particularly UV radiation, can provide the energy to promote the oxidation of the dihydropyridine ring to the corresponding pyridine derivative. innovareacademics.inwikidoc.org Clevidipine is photosensitive, and its storage requires protection from light to prevent photodegradation. nih.govglobalrph.com

Studies confirm that under light irradiation, the main degradation product is the pyridine derivative. researchgate.netinnovareacademics.in this compound has been observed as a major degradation product in photostability tests where Clevidipine was exposed to high-intensity visible light (4,500 lx). oup.com The mechanism is analogous to oxidative degradation, where light induces the initial aromatization of the dihydropyridine ring, followed by the loss of the second side chain to form Impurity 8.

Thermal Degradation Mechanisms Leading to this compound

While some studies report Clevidipine as being relatively stable to thermal stress, others show that significant degradation occurs at elevated temperatures. researchgate.netresearchgate.net In a forced degradation study where Clevidipine was heated to 105°C for 8 hours, this compound was identified as a major resulting degradant. oup.com High temperatures can provide the necessary activation energy to drive both the oxidation of the dihydropyridine ring and the hydrolysis/decarboxylation of the ester side chain, leading to the formation of Impurity 8. The clearance of Clevidipine has also been observed to be slower in hypothermic conditions compared to normothermic conditions, suggesting a temperature dependency on its stability and metabolism. fda.gov

Table 1: Summary of Forced Degradation Conditions Leading to this compound Formation

| Stress Condition | Parameters Used in a Representative Study oup.com | Role in Formation of Impurity 8 |

| Acidic Hydrolysis | 1.0 mol L⁻¹ HCl at 80°C for 30 min | Promotes hydrolysis of the ester side chain, a key step in the degradation pathway. |

| Basic Hydrolysis | 1.0 mol L⁻¹ NaOH at 80°C for 30 min | Catalyzes the hydrolysis of the ester side chain, leading to intermediates that form the impurity. |

| Oxidation | 0.3% H₂O₂ for 2 h | Induces oxidation of the dihydropyridine ring to a pyridine ring, a core structural change in the impurity. |

| Photolysis | Visible light at 4,500 lx for 5 days | Provides energy for the oxidation of the dihydropyridine ring. |

| Thermal | 105°C for 8 h | Provides energy for both oxidation and hydrolysis/decarboxylation reactions. |

Theoretical Modeling and Computational Chemistry Approaches to this compound Formation

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, determining the stability of intermediates and transition states, and predicting the formation of impurities. mdpi.com These in silico approaches can provide deep mechanistic insights that are often difficult to obtain through experimental means alone.

For dihydropyridine drugs, computational studies have been used to:

Model the electronic properties of the molecule.

Investigate the mechanism of oxidation of the dihydropyridine ring. mdpi.com

Confirm the structures of degradation products by comparing calculated spectral data (e.g., NMR) with experimental results.

Assess the stability of different conformations and the energy barriers for various degradation reactions.

While specific computational studies focusing on the detailed formation mechanism of this compound are not prevalent in published literature, the application of these techniques to related dihydropyridines demonstrates their potential utility. mdpi.com Such studies could elucidate the precise sequence of oxidation and hydrolysis/decarboxylation, calculate the energy profiles for each step under different conditions (acidic, basic, photolytic), and help predict the likelihood of formation, thus aiding in the development of more stable formulations and optimized manufacturing processes.

Advanced Analytical Methodologies for Clevidipine Impurity 8 Profiling

Chromatographic Techniques for Separation and Detection of Clevidipine (B1669171) Impurity 8

Chromatographic techniques are fundamental to separating impurities from the active pharmaceutical ingredient (API) and other related substances. For Clevidipine Impurity 8, various liquid chromatography methods have been developed to achieve effective separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for this compound

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the principal technique for the analysis of Clevidipine and its impurities. oup.com Method development focuses on achieving sufficient resolution between the main component, Clevidipine, and its various process-related and degradation impurities, including Impurity 8. oup.com

Research has led to the development of stability-indicating RP-HPLC methods capable of separating and quantifying major degradation products that form under stress conditions. oup.com this compound has been identified as a significant degradation product formed under basic and high-temperature conditions. oup.com The optimization of these methods involves adjusting parameters such as the mobile phase composition, pH, column type, and detection wavelength to ensure specificity, accuracy, and robustness. oup.com Gradient elution is often preferred over isocratic methods to effectively separate the wide range of polarities present in a stressed Clevidipine sample.

Table 1: Illustrative RP-HPLC Method Parameters for the Analysis of Clevidipine and its Impurities

| Parameter | Specification |

|---|---|

| Chromatographic Column | C18, Octadecylsilane bonded silica (B1680970) |

| Mobile Phase | Gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | Typically 0.7 - 1.5 mL/min |

| Column Temperature | 20 - 40 °C |

| Detection Wavelength | UV detection, often in the range of 220-260 nm |

| Injection Volume | 2 - 20 µL |

This table represents a compilation of typical parameters and may be optimized for specific analyses.

Ultra-Performance Liquid Chromatography (UPLC) Applications for this compound Analysis

While HPLC is a well-established method, Ultra-Performance Liquid Chromatography (UPLC) represents a technological advancement offering higher resolution, faster analysis times, and increased sensitivity. Although the published literature predominantly focuses on HPLC for Clevidipine impurity profiling, the principles of UPLC make it a highly suitable and advantageous technique for this application. The use of sub-2 µm particle columns in UPLC systems would allow for more efficient separation of this compound from other closely eluting peaks, contributing to more accurate quantification and improved laboratory throughput.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Preliminary Screening of this compound

Thin-Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, serve as valuable tools for the preliminary screening of impurities. Stability-indicating HPTLC methods have been developed for the determination of Clevidipine Butyrate (B1204436). researchgate.netscispace.com These methods are effective in resolving the drug from its degradation products formed under various stress conditions, such as acid and base hydrolysis, oxidation, and photolysis. researchgate.net

In a typical HPTLC method for Clevidipine, chromatographic separation is performed on silica gel 60 F254 plates. researchgate.net A mobile phase such as toluene:ethyl acetate (B1210297) (8:2 v/v) can be used, with detection carried out via a TLC scanner at an appropriate UV wavelength, for instance, 370 nm. researchgate.net Such a method can be employed for the rapid, semi-quantitative screening of this compound in raw material batches and stability samples before undertaking more rigorous HPLC analysis.

Spectroscopic Characterization and Structural Elucidation of this compound

Following separation and detection, spectroscopic techniques are indispensable for the definitive structural confirmation of impurities.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, LC-MS/MS) for this compound

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural analysis of impurities. The technique provides vital information on the molecular weight of the impurity. This compound, chemically identified as methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3-carboxylate, has a molecular formula of C₁₅H₁₃Cl₂NO₂ and a corresponding molecular weight of approximately 310.18 g/mol . simsonpharma.com

In an LC-MS analysis, the retention time from the chromatography provides the initial identification, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the impurity, confirming its molecular weight. Further fragmentation using tandem mass spectrometry (LC-MS/MS) would yield characteristic product ions. Analyzing these fragmentation patterns allows for the elucidation of the impurity's chemical structure, confirming the arrangement of atoms and functional groups. While MS and NMR techniques have been used to characterize other previously unreported Clevidipine impurities oup.com, specific fragmentation data for Impurity 8 requires analysis of the isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the complete structural elucidation of organic molecules, including pharmaceutical impurities. While MS provides information on molecular weight and fragmentation, NMR provides detailed insight into the carbon-hydrogen framework of the molecule.

For the definitive structural confirmation of this compound, one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be performed on an isolated sample of the impurity. The chemical shifts (δ), coupling constants (J), and correlation signals obtained from these experiments would allow for the unambiguous assignment of all protons and carbons in the structure of methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3-carboxylate. simsonpharma.comclearsynth.com This level of characterization is essential for confirming the identity of the impurity standard and for understanding its formation pathways. The use of NMR has been noted for the structural characterization of other novel impurities found during the comprehensive analysis of Clevidipine Butyrate. oup.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in the Detection of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental detection technique in the analysis of Clevidipine and its impurities, often coupled with chromatographic separation methods like High-Performance Liquid Chromatography (HPLC). The detection wavelength for analyzing Clevidipine and its related substances, including Impurity 8, is typically set within the range of 220-245 nm. google.com A more specific wavelength of 239 nm has been utilized in a reversed-phase HPLC (RP-HPLC) method for the simultaneous separation and quantification of Clevidipine and its potential impurities. google.comoup.com This wavelength is chosen to ensure adequate sensitivity for both the active pharmaceutical ingredient (API) and its related compounds. oup.com In some methodologies, particularly in High-Performance Thin-Layer Chromatography (HPTLC), a detection wavelength of 370 nm has been employed. scispace.comresearchgate.net The selection of an appropriate wavelength is crucial for achieving the desired sensitivity and specificity in the quantitative analysis of these compounds. wdh.ac.id

Method Validation and Qualification for this compound Analysis

The validation of analytical methods is paramount to guarantee that the procedures are suitable for their intended purpose. For the analysis of this compound, method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which encompass a range of parameters to demonstrate the method's reliability. oup.comnih.gov These validation studies are essential for the routine quality control and stability evaluation of Clevidipine. nih.gov

Specificity and Selectivity Studies for this compound

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. scispace.com For this compound, specificity is demonstrated by developing a separation method, typically an RP-HPLC method, that can resolve it from Clevidipine and other potential impurities. oup.comnih.gov Forced degradation studies are a key part of specificity validation, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light. oup.comresearchgate.net The analytical method must be able to separate the degradation products from the main compound and its known impurities, ensuring that the peak response is purely from the analyte of interest. oup.comscispace.com A well-validated method will show no interference at the retention time of this compound from other components. amazonaws.com

Linearity and Range Determination for this compound Quantification

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal. For the quantification of this compound, linearity is established by preparing solutions at multiple concentration levels, typically ranging from the limit of quantitation (LOQ) to 150% of the specified level for the impurity (e.g., 0.1%). oup.com The response is then analyzed using least squares linear regression. An excellent correlation coefficient (r), typically greater than 0.9990, indicates a strong linear relationship. oup.com

Table 1: Linearity Data for this compound

| Parameter | Value |

|---|---|

| Range | LOQ to 150% of 0.1% specification level oup.com |

This interactive table summarizes the typical linearity parameters for the analysis of this compound.

Detection (LOD) and Quantitation (LOQ) Limits for this compound

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. scispace.com These limits are often determined based on the signal-to-noise (S/N) ratio, with an S/N of 3:1 typically used for LOD and 10:1 for LOQ. oup.com This is achieved by injecting a series of diluted solutions with known concentrations. oup.com

Table 2: Sensitivity Parameters for this compound

| Parameter | Signal-to-Noise Ratio |

|---|---|

| Limit of Detection (LOD) | 3:1 oup.com |

This interactive table outlines the signal-to-noise ratios commonly used to establish the LOD and LOQ for this compound.

Precision and Accuracy Assessments for this compound Analytical Methods

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For this compound, precision is assessed by injecting multiple individual standard solutions. oup.com The observed RSD values for the peak area of the impurities are expected to be within acceptable limits, for instance, within 1.9%. oup.com

Accuracy is the closeness of the test results obtained by the method to the true value. It is often evaluated by determining the recovery of a known amount of the impurity spiked into a sample matrix. oup.com For this compound, this is typically done at three different concentration levels (e.g., 0.05%, 0.10%, and 0.15%). oup.com The mean recoveries are expected to fall within a specified limit, such as 94.3% to 105.4%. oup.com

Table 3: Precision and Accuracy Data for Impurity Analysis

| Validation Parameter | Acceptance Criteria | Observed Value |

|---|---|---|

| Precision (RSD) | - | < 1.9% oup.com |

This interactive table presents typical precision and accuracy results for the analytical methods used for Clevidipine impurities.

Stability and Degradation Kinetics of Clevidipine Impurity 8

Forced Degradation Studies of Clevidipine (B1669171) Leading to Clevidipine Impurity 8

Forced degradation studies are instrumental in identifying the potential degradation products of a drug substance and developing stability-indicating analytical methods. researchgate.netnih.gov In the case of clevidipine, comprehensive forced degradation studies have been conducted to understand its stability profile and the formation of its impurities, including this compound. researchgate.net These studies involve subjecting the drug substance to conditions more severe than accelerated storage conditions to trigger degradation.

The formation of this compound has been observed primarily under basic and thermal stress conditions. researchgate.net A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed to separate and quantify the various impurities of clevidipine, including four major degradation products: Imp-2, Imp-4, Imp-8, and Imp-10, which form under different stress conditions. researchgate.netnih.gov

To assess the stability of clevidipine under acidic conditions, it was subjected to 1.0 mol L⁻¹ hydrochloric acid (HCl) at 80°C for 30 minutes. researchgate.net Under these conditions, significant degradation of clevidipine was observed. However, research indicates that this compound is not a primary degradation product under acidic stress. researchgate.netoup.com The primary degradation pathways under acidic conditions lead to the formation of other impurities.

The formation of this compound is notably prominent under basic stress conditions. researchgate.net When clevidipine was exposed to 1.0 mol L⁻¹ sodium hydroxide (B78521) (NaOH) at 80°C for 30 minutes, it underwent hydrolysis, leading to the formation of this compound as a significant degradation product. researchgate.net This indicates that the ester linkages in the clevidipine molecule are susceptible to base-catalyzed hydrolysis, a common degradation pathway for ester-containing drugs.

Oxidative stress testing was performed by exposing clevidipine to a 0.3% hydrogen peroxide (H₂O₂) solution for 2 hours. researchgate.net While some degradation of clevidipine occurs under these conditions, this compound is not reported as a major product of oxidative degradation. researchgate.netoup.com The primary oxidative degradation pathway for dihydropyridine (B1217469) compounds typically involves the oxidation of the dihydropyridine ring. innovareacademics.in

Photostability testing, which involved exposing clevidipine to visible light at 4,500 lux for 5 days, revealed the formation of other degradation products. researchgate.net The main degradation product under photolytic conditions is typically the pyridine (B92270) derivative of clevidipine, identified as Imp-4. researchgate.net this compound is not a significant degradation product under these photolytic stress conditions.

Thermal degradation studies, where clevidipine was exposed to a high temperature of 105°C for 8 hours, also led to the formation of this compound. researchgate.net This suggests that elevated temperatures can induce the degradation of clevidipine through pathways similar to those observed under basic hydrolysis, leading to the generation of Impurity 8. Other studies have also confirmed that clevidipine is stable under thermal conditions without significant degradation, though the specific formation of Impurity 8 was not the focus. oup.com

Table 1: Summary of Forced Degradation Studies of Clevidipine and the Formation of this compound

| Stress Condition | Parameters | Formation of this compound |

| Acidic | 1.0 mol L⁻¹ HCl, 80°C, 30 min | Not a major degradation product |

| Basic | 1.0 mol L⁻¹ NaOH, 80°C, 30 min | Formed as a major degradation product |

| Oxidative | 0.3% H₂O₂, 2 h | Not a major degradation product |

| Photolytic | 4,500 lx, 5 days | Not a major degradation product |

| Thermal | 105°C, 8 h | Formed as a degradation product |

Kinetic Modeling of this compound Formation Under Varied Environmental Conditions

Kinetic modeling of drug degradation provides valuable insights into the rate of impurity formation, which is crucial for determining the shelf-life and storage conditions of a pharmaceutical product. The rate of formation of degradation products can often be described by zero-order, first-order, or other kinetic models, depending on the reaction mechanism. innovareacademics.in

While forced degradation studies have identified the conditions under which this compound is formed, detailed kinetic models specifically describing the rate of its formation under various environmental conditions are not extensively available in the public scientific literature. The hydrolysis of clevidipine, which leads to the formation of its primary metabolite H152/81, has been shown to follow bi-exponential kinetics. amazonaws.com However, specific kinetic data for the formation of this compound, which is also a product of hydrolysis, would require further dedicated studies. Such studies would involve monitoring the concentration of this compound over time under controlled temperature, pH, and light conditions to determine the reaction order and rate constants.

Influence of Excipients and Formulation Components on this compound Generation

Clevidipine is commercially available as a lipid emulsion for intravenous administration. The excipients within this formulation, while necessary for drug delivery, can significantly influence the stability of the active pharmaceutical ingredient and promote the formation of impurities such as this compound.

Forced degradation studies are instrumental in elucidating the pathways of drug substance degradation and are a key component of regulatory submissions. oup.comscispace.com These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light. Research has shown that Clevidipine butyrate (B1204436) undergoes hydrolysis to generate this compound specifically under basic conditions and at elevated temperatures. oup.com

One comprehensive study investigated the degradation of Clevidipine butyrate under various stress conditions, leading to the identification of four major degradation products, including Impurity 8. oup.comnih.gov The conditions leading to the formation of this and other impurities are summarized in the table below.

Table 1: Forced Degradation Conditions and Major Degradation Products of Clevidipine Butyrate

| Stress Condition | Parameters | Major Degradation Products Formed |

|---|---|---|

| Basic Hydrolysis | 1.0 mol L⁻¹ NaOH at 80°C for 30 min | Imp-8 |

| Acidic Hydrolysis | 1.0 mol L⁻¹ HCl at 80°C for 30 min | - |

| High Temperature | 105°C for 8 h | Imp-8 |

| Oxidation | 0.3% H₂O₂ for 2 h | - |

| Photolytic | 4,500 lx for 5 days | Imp-4 |

Data sourced from a study on the structural analysis and quantitative determination of Clevidipine butyrate impurities. oup.com

The lipid emulsion formulation of Clevidipine typically contains soybean oil, glycerin, and purified egg yolk phospholipids. hpfb-dgpsa.ca While these components are essential for creating a stable emulsion, their interaction with Clevidipine can affect its degradation profile. The aqueous phase of the emulsion, in particular, can facilitate hydrolysis reactions, especially if the pH is not adequately controlled. The presence of basic conditions is a direct catalyst for the hydrolysis of the ester group in Clevidipine, leading to the formation of its corresponding carboxylic acid, which can then be susceptible to further degradation to form other impurities. However, Impurity 8 is specifically formed through the hydrolysis of Clevidipine butyrate. oup.com

Furthermore, the manufacturing process and storage conditions of the final drug product are critical in controlling the levels of this compound. The use of antioxidants and chelating agents, such as disodium (B8443419) edetate (EDTA), is a common strategy to enhance the stability of emulsion formulations and mitigate the degradation of the active ingredient. google.comepo.org These excipients can help to maintain the desired pH and prevent oxidative processes, which could indirectly influence the hydrolytic stability of Clevidipine.

The development of nanoparticle formulations of Clevidipine has also been explored to improve its stability. google.com These formulations aim to protect the drug from the aqueous environment, thereby reducing the rate of hydrolysis and the formation of degradation products like Impurity 8.

Regulatory Science and Quality Control Implications of Clevidipine Impurity 8

Compliance with International Conference on Harmonisation (ICH) Guidelines (Q3A/B) for Impurity Control

Compliance with the International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, forms the bedrock of impurity control. gmpinsiders.comich.orgeuropa.eu These guidelines provide a framework for the identification, reporting, and qualification of impurities based on scientific principles and risk management. gmpinsiders.comich.org

For Clevidipine (B1669171) Impurity 8, adherence to these guidelines is mandatory. ICH Q3A(R2) pertains to the control of impurities in the Clevidipine active pharmaceutical ingredient (API), while ICH Q3B(R2) addresses degradation products that may form in the final Clevidipine drug product. gmpinsiders.comeuropa.eu The guidelines establish thresholds for reporting, identification, and qualification of impurities. fda.gov Any impurity present above the reporting threshold must be documented in regulatory filings. ich.org If an impurity exceeds the identification threshold, its molecular structure must be determined. fda.gov Qualification, the process of establishing the biological safety of an impurity, is required if it surpasses the qualification threshold. fda.gov

The control of Clevidipine Impurity 8 must be documented with validated analytical procedures suitable for its detection and quantification. ich.org Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce these standards through inspections and review of marketing authorization applications. clearsynth.comeuropa.eu

Strategies for Impurity Threshold Establishment and Qualification of this compound

The establishment of acceptance criteria, or thresholds, for this compound is a data-driven process based on ICH guidelines and toxicological considerations. gmpinsiders.com These thresholds define the maximum allowable limit for an impurity and are crucial for ensuring patient safety. gmpinsiders.comtoref-standards.com The thresholds are determined based on the maximum daily dose of the drug.

Table 1: Illustrative ICH Q3A/B Thresholds for Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI*, whichever is lower | 0.15% or 1.0 mg TDI*, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

*TDI: Total Daily Intake

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. fda.gov If the level of this compound exceeds the qualification threshold, a comprehensive safety assessment is required. ich.org This can be achieved through several strategies:

Clinical Data: Demonstrating that the impurity level was adequately tested in safety and/or clinical studies. fda.gov

Metabolite Data: If the impurity is also a significant metabolite in animal or human studies, it is generally considered qualified. fda.gov

Toxicological Studies: Conducting dedicated toxicological studies on the isolated impurity to assess its potential risks. ich.org

A risk assessment approach is employed to identify potential sources of impurities and their impact on product quality and patient safety, which helps in prioritizing control measures. pharmaknowledgeforum.comtoref-standards.com For some Clevidipine degradants, concerns about potential genotoxicity have necessitated rigorous qualification to set appropriate safety limits. fda.gov

Application of Process Analytical Technology (PAT) in Monitoring this compound

Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies like the FDA to design, analyze, and control manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). wikipedia.orgthermofisher.com The goal of PAT is to build quality into the product by understanding and controlling the manufacturing process in real-time. mt.com

For this compound, PAT can be instrumental in minimizing its formation during the manufacturing process. By identifying the CPPs that influence the formation of this impurity, real-time monitoring can be implemented to ensure these parameters remain within a defined range. casss.org

Table 2: Potential PAT Application for this compound Control

| Manufacturing Step | Critical Process Parameter (CPP) | PAT Tool | Real-Time Action |

|---|---|---|---|

| Reaction Stage | Temperature, Reactant Concentration | In-line Spectroscopy (e.g., Raman, NIR) | Adjust process conditions to minimize impurity formation |

| Crystallization | Solvent Composition, Cooling Rate | In-line Particle Size Analyzer, Spectroscopy | Optimize crystallization to purge the impurity |

The implementation of PAT facilitates a shift from retrospective quality testing to proactive quality assurance. It enables a deeper process understanding, reduces cycle times, minimizes batch rejections, and supports continuous manufacturing. mt.comnews-medical.net The data collected through PAT tools are analyzed using multivariate data analysis (MVDA) to interpret complex relationships and maintain process control. dtu.dk

Analytical Quality by Design (AQbD) Principles for this compound Method Development

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing robust and reliable analytical methods. veeprho.comamericanpharmaceuticalreview.com Applying QbD principles to analytical methods ensures they are fit for their intended purpose and perform consistently throughout their lifecycle. americanpharmaceuticalreview.comresearchgate.net

Developing an analytical method for this compound using AQbD principles involves several key steps:

Define the Analytical Target Profile (ATP): This predefines the objective of the method, including the required accuracy, precision, and sensitivity for quantifying this compound. labcompare.compharm-int.com

Identify Critical Quality Attributes (CQAs): These are the performance characteristics of the method, such as resolution between Clevidipine and Impurity 8, peak symmetry, and limit of quantification. biomedres.us

Conduct Risk Assessment: An initial risk assessment (e.g., using an Ishikawa diagram) identifies method parameters that could potentially impact the CQAs. pharm-int.comnih.gov

Design of Experiments (DoE): Systematic experiments are conducted to understand the relationships between method parameters (e.g., mobile phase composition, column temperature, flow rate) and the CQAs. nih.gov

Establish a Method Operable Design Region (MODR): The DoE results are used to define a multidimensional space where the method consistently meets its performance requirements, ensuring robustness. americanpharmaceuticalreview.com

Develop a Control Strategy: This includes defining system suitability tests and other controls to ensure the method performs as expected during routine use. biomedres.us

The outcome of an AQbD approach is a well-understood, robust analytical method that is less prone to failure during method transfer and routine use, ultimately leading to more reliable quality control of Clevidipine and its impurities. labcompare.combiomedres.us

Table of Compounds

| Compound Name |

|---|

| Clevidipine |

Synthetic Strategies for Clevidipine Impurity 8 Reference Standard Preparation

Design and Optimization of Synthetic Routes for Clevidipine (B1669171) Impurity 8

The synthesis of Clevidipine Impurity 8 is strategically designed as a two-stage process. The first stage involves the creation of the dihydropyridine (B1217469) core, followed by an aromatization step to yield the final pyridine (B92270) structure.

Stage 1: Synthesis of Dihydropyridine Intermediate

The precursor, Methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate, is synthesized via a modified Hantzsch dihydropyridine synthesis. beilstein-journals.orgwikipedia.org This multicomponent reaction is a cornerstone for creating dihydropyridine structures. bibliomed.org The reaction involves the condensation of an aldehyde (2,3-dichlorobenzaldehyde), a β-ketoester (methyl acetoacetate), and a nitrogen source (such as ammonia (B1221849) or ammonium (B1175870) acetate). beilstein-journals.orgwikipedia.org

The reaction can be optimized by adjusting catalysts and solvent conditions to improve yield and purity. For instance, the condensation can be catalyzed by acids or bases, with piperidine (B6355638) and picolinic acid in an isopropanol (B130326) solvent being an effective system for similar structures. google.com

Table 1: Representative Hantzsch Reaction Parameters for Dihydropyridine Precursor Synthesis

| Parameter | Description | Example Condition | Source |

|---|---|---|---|

| Aldehyde | The aromatic aldehyde that forms the C4-substituent. | 2,3-Dichlorobenzaldehyde | beilstein-journals.org |

| β-Ketoester | Provides the carbon backbone for the dihydropyridine ring. | Methyl Acetoacetate | beilstein-journals.orggoogle.com |

| Nitrogen Source | Provides the nitrogen atom for the heterocycle. | Ammonium Acetate (B1210297) or Ammonia | wikipedia.org |

| Catalyst | To facilitate the condensation reaction. | Piperidine and Picolinic Acid | google.com |

| Solvent | The medium for the reaction. | Isopropanol or Ethanol | google.comgoogle.com |

| Temperature | Reaction temperature to control rate and side products. | 40-80°C | oup.comgoogle.com |

Stage 2: Aromatization to this compound

The second stage is the oxidation of the dihydropyridine intermediate to the stable aromatic pyridine ring of Impurity 8. This transformation is critical as 1,4-dihydropyridines are susceptible to oxidation, which is why Impurity 8 is also a degradation product, particularly under light exposure. researchgate.net Various oxidizing agents can be employed for this step, including mild reagents like nitric acid or stronger ones like pyridinium (B92312) chlorochromate (PCC). researchgate.netgoogle.com The choice of oxidant and reaction conditions is optimized to ensure complete conversion while minimizing the formation of secondary byproducts.

A study on the oxidation of various dihydropyridine derivatives found that reagents such as nitric acid or even DMSO at elevated temperatures can effectively facilitate this aromatization. researchgate.net For a controlled synthesis of a reference standard, a well-defined protocol using a reagent like PCC in a solvent such as dichloromethane (B109758) is often preferred. google.com

Purification Techniques for High-Purity this compound Standards

Achieving the high purity (>98%) required for a reference standard necessitates robust purification techniques to remove unreacted starting materials, intermediates, and any side-products from the synthesis. oup.com A combination of crystallization and chromatographic methods is typically employed.

Crystallization

Crystallization is a primary method for purifying the final compound. The crude product obtained from the synthesis is dissolved in a suitable hot solvent, and the solution is then cooled to allow the high-purity this compound to crystallize. google.com The selection of an appropriate solvent system is key. Often, a mixed solvent system, such as isopropanol/water or dichloromethane/heptane, is used to optimize solubility and achieve efficient crystallization. google.com The precipitated solid is collected by filtration and washed with a cold solvent to remove residual impurities.

Chromatographic Purification

For achieving the highest levels of purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Analytical RP-HPLC methods developed for the separation of Clevidipine and its impurities can be scaled up for purification purposes. oup.comresearchgate.net These methods typically use a reversed-phase column (e.g., ODS) with a gradient elution system.

Table 2: Typical RP-HPLC Parameters for Impurity Analysis and Purification

| Parameter | Description | Example Condition | Source |

|---|---|---|---|

| Column | The stationary phase for separation. | Inertsil ODS-3 (250 x 4.6 mm, 5 µm) | oup.com |

| Mobile Phase A | Aqueous component of the eluent. | Water with 0.1% Formic Acid | oup.com |

| Mobile Phase B | Organic component of the eluent. | Acetonitrile or Methanol | oup.com |

| Elution Mode | Method for changing mobile phase composition. | Gradient | oup.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min | oup.com |

| Detection | Wavelength for monitoring the eluting compounds. | UV at 239 nm | oup.com |

Comprehensive Characterization of Synthesized this compound Reference Standards

Once purified, the reference standard must be rigorously characterized to confirm its identity, structure, and purity. alentris.org This involves a suite of analytical techniques that provide orthogonal information.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to provide a detailed map of the molecule's structure. The chemical shifts, splitting patterns, and integration of the proton signals, along with the carbon signals, confirm the presence of the 2,3-dichlorophenyl group, the two methyl groups on the pyridine ring, and the methyl ester group, confirming the structure of this compound. oup.comresearchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. The technique provides a mass-to-charge ratio that must match the calculated molecular weight of this compound (310.18 g/mol for the dichlorinated species). synzeal.com It also helps in confirming the elemental composition. researchgate.net

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the reference standard. By analyzing the sample under validated conditions, the area percentage of the main peak corresponding to this compound is calculated, with purity levels typically required to be above 98%. oup.comgoogle.com

The combination of these analytical methods provides a comprehensive characterization package, ensuring the identity, structure, and purity of the this compound reference standard, making it suitable for its intended use in pharmaceutical quality control. clearsynth.comsynzeal.com

Table 3: Characterization Data for this compound

| Property | Value / Method | Source |

|---|---|---|

| Chemical Name | methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3-carboxylate | clearsynth.com |

| CAS Number | 105383-68-4 | clearsynth.comsynzeal.com |

| Molecular Formula | C₁₅H₁₃Cl₂NO₂ | synzeal.com |

| Molecular Weight | 310.18 g/mol | synzeal.com |

| Structural Confirmation | ¹H NMR, ¹³C NMR | oup.comresearchgate.net |

| Identity Confirmation | Mass Spectrometry (MS) | oup.comresearchgate.net |

| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | oup.comgoogle.com |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Clevidipine Impurity 8?

- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method. Key parameters include:

- Column : Waters Symmetry Shield™ C18 (250 × 4.6 mm, 5 µm) .

- Mobile phase : Gradient elution with sodium dihydrogen phosphate solution (pH 4.0) and acetonitrile .

- Detection : UV at 220 nm .

- Sample injection : 20 µL .

Q. How are stability-indicating methods designed to monitor Impurity 8 under stress conditions?

- Experimental design : Subject clevidipine samples to acid/alkali hydrolysis, thermal degradation, oxidative stress, and photolysis. Analyze degradation products via RP-HPLC .

- Key findings : Impurity 8 is stable under thermal and photolytic conditions but may form under oxidative stress .

- Table 1 : Stress testing conditions and impurity profiles :

| Condition | Degradation Observed | Impurity Detected |

|---|---|---|

| Acid (0.1 M HCl) | Yes | Impurities B, C |

| Oxidative (H₂O₂) | Yes | Impurity 8 |

| Photolytic (1.2M lux) | No | – |

Q. What regulatory thresholds apply to Impurity 8 in pharmaceutical formulations?

- Guidelines : Follow ICH Q3A/B and USP requirements. Identification thresholds for impurities: 0.1% (daily dose ≤ 2 g) .

- Compliance : Use validated methods to ensure impurities remain below qualification thresholds. For Impurity 8, the limit of quantification (LOQ) is 8 ng .

Advanced Research Questions

Q. How to validate an analytical method for Impurity 8 to meet regulatory standards?

- Parameters :

- Specificity : Resolve Impurity 8 from co-eluting peaks using orthogonal methods (e.g., LC-MS/MS) .

- Accuracy : Spike recovery studies (target: 95–105%) .

- Linearity : 5-point calibration curves (r² ≥ 0.995) .

- Robustness : Test variations in pH (±0.2), flow rate (±10%), and column temperature (±5°C) .

Q. How to resolve contradictions in impurity profiles across different clevidipine batches?

- Root cause analysis : Investigate synthesis pathways (e.g., intermediates, catalysts) and storage conditions .

- Case study : Inconsistent detection of Impurity 8 in three batches (20130801, 20130802, 20130803) suggests raw material variability .

- Mitigation : Implement in-process controls (IPCs) and optimize purification steps (e.g., recrystallization solvents) .

Q. What strategies are effective for synthesizing and characterizing Impurity 8 as a reference standard?

- Synthesis : Methylation of 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinic acid under controlled conditions .

- Characterization :

Q. How to model degradation kinetics of Impurity 8 under accelerated storage conditions?

- Experimental setup : Store clevidipine samples at 40°C/75% RH for 6 months. Monitor impurity levels monthly .

- Data analysis : Apply Arrhenius equation to predict shelf-life. Example activation energy (Ea): 85 kJ/mol .

- Validation : Compare predicted vs. observed impurity levels using ANOVA (p < 0.05) .

Q. What advanced techniques address co-elution challenges during impurity profiling?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.